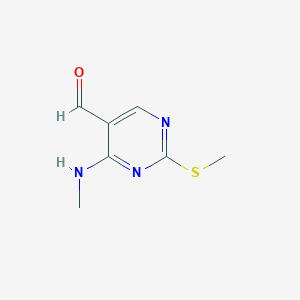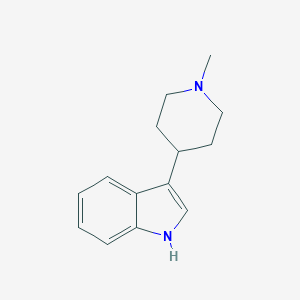
3-(1-Methylpiperidin-4-YL)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of related indole derivatives often involves the Mannich reaction, a key method in forming bonds between carbon atoms of aldehyde or ketone groups and amines. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized using the Mannich reaction, resulting in yields of 38-69% (Koksal et al., 2012). An improved process for synthesizing key intermediates like 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, essential in drug development for migraines, was developed through a novel one-pot procedure (Shashikumar et al., 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, a study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole employed single-crystal XRD, FTIR, FT-Raman, and NMR analysis, providing a detailed understanding of its structural properties (Bhat et al., 2017).
Scientific Research Applications
Synthesis of Naratriptan Hydrochloride : An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has been developed. This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).
Potential in Medicine : A one-pot method for synthesizing 3-(guaiazulen-1-yl)dihydro-1H-indol-4(5H)-ones, which have potential applications as antiulcer drugs, anticancer agents, and antioxidant therapeutics, has been developed (Wang et al., 2019).
5-HT6 Receptor Antagonists : A novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles demonstrate potential as potent and selective 5-HT6 receptor antagonists. These compounds also exhibit good pharmacokinetic profiles (Nirogi et al., 2015).
Applications in Advanced Materials Chemistry : 3-(3-methyl-1H-indole-1-yl)phthalonitrile has been identified as a promising indole derivative for advanced materials chemistry applications (Ayari et al., 2020).
Anticancer Activity : Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have shown comparable anticancer activity to 5-fluorouracil and apoptosis-inducing properties similar to paclitaxel (Koksal et al., 2012).
Neuroprotective Agents : Indole derivatives are being explored as dual-effective neuroprotective agents with enhanced antioxidant properties, which could be beneficial for treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis of Related Compounds : 3-(cyanoacetyl)indoles are useful starting materials for the preparation of compounds like 3-(1H-indol-3-yl)-3-oxopropanamides and 3-heteroaroylindoles (Slaett et al., 2005).
Antitumor and Anti-inflammatory Properties : The synthesized compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide shows promising anti-tumor and anti-inflammatory properties (Geetha et al., 2019).
Corrosion Inhibition : 3-Amino alkylated indoles with cyclic amino groups have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments (Verma et al., 2016).
Future Directions
The future directions in the field of piperidine research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, the compound “MK-0731” was recently studied in a phase I clinical trial in patients with taxane-refractory solid tumors .
properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSCKYJNMTUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169751 | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-YL)-1H-indole | |
CAS RN |
17403-07-5 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



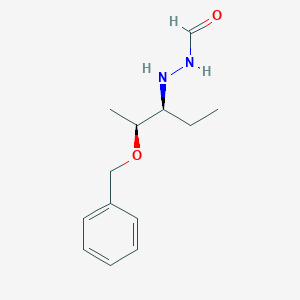
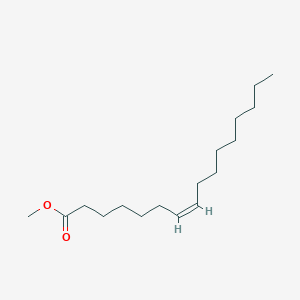
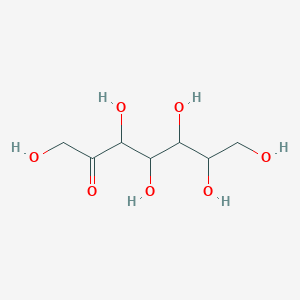
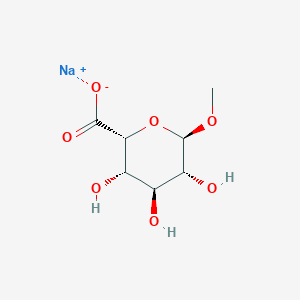

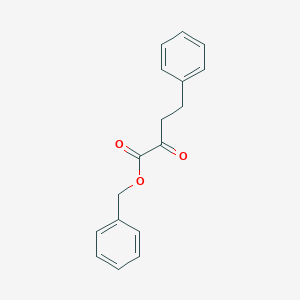
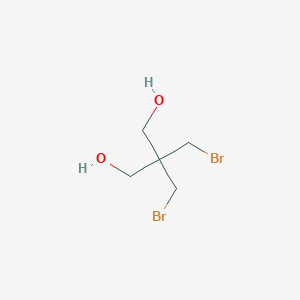


![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

